(Z)-4-(2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamido)phenyl acetate
Description
The compound “(Z)-4-(2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamido)phenyl acetate” is a thiazolidinone derivative characterized by a central 4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl scaffold. Thiazolidinones are pharmacologically significant due to their role as precursors for drugs targeting inflammation, diabetes, and cancer .
The synthesis of this compound involves condensation reactions, as described in analogous protocols. For example, thiazolidinone precursors are often prepared via cyclization of thiosemicarbazides with chloroacetic acid derivatives in the presence of sodium acetate and DMF-acetic acid mixtures . The (Z)-configuration at the imino group is critical for maintaining stereochemical integrity, which impacts binding affinity and metabolic stability .
Properties
IUPAC Name |
[4-[[2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetyl]amino]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c1-17(29)32-21-14-12-19(13-15-21)26-23(30)16-22-24(31)28(20-10-6-3-7-11-20)25(33-22)27-18-8-4-2-5-9-18/h2-15,22H,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRHWHFZMMGASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamido)phenyl acetate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antibacterial properties. This compound belongs to a class of thiazolidine derivatives known for their diverse pharmacological effects, including antiproliferative and antimicrobial activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiazolidine derivatives with various acylating agents. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds. For instance, the synthesis process can yield compounds with high purity and specific melting points, indicative of their crystalline nature .
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties through various mechanisms:
- Induction of Apoptosis : Many thiazolidine derivatives have been shown to induce apoptosis in cancer cells. For example, studies have demonstrated that modifications at position 5 of the thiazolidine ring enhance anticancer activity against several tumor cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells .
- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause cell cycle arrest, preventing cancer cells from proliferating. This mechanism has been observed in various studies involving thiazolidine derivatives .
- Inhibition Studies : Specific derivatives have shown promising results in inhibiting cell viability across multiple cancer cell lines, including cervical carcinoma (HeLa), colorectal cancer (HT29), lung cancer (A549), and breast cancer (MCF-7). For instance, certain derivatives displayed IC50 values indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide | MCF-7 | 5.6 |
| 5-{2-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethylidene}-1,3-thiazolidine-2,4-dione | K562 | 4.8 |
Antibacterial Activity
Thiazolidine derivatives also exhibit notable antibacterial properties:
- Broad-Spectrum Activity : Compounds derived from thiazolidines have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The antibacterial activity is often assessed through disc diffusion methods or minimum inhibitory concentration (MIC) tests .
- Mechanism of Action : The antibacterial mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 20 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 22 |
Case Studies
Several studies have focused on the biological activities of thiazolidine derivatives:
- Patil et al. Study : This research demonstrated the synthesis of multiple thiazolidine derivatives and evaluated their antiproliferative effects against seven tumor cell lines. The most effective compounds were identified based on their ability to induce apoptosis and inhibit cell proliferation .
- Havrylyuk et al. Research : This study highlighted the cytotoxic effects of specific thiazolidine derivatives against leukemia and breast cancer cell lines, providing insights into their potential therapeutic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives, including those similar to (Z)-4-(2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamido)phenyl acetate, exhibit significant anticancer properties. For instance, compounds containing the thiazolidine structure have been tested against various cancer cell lines, demonstrating selective cytotoxicity. A notable study found that certain thiazolidinone derivatives showed promising results against A549 human lung adenocarcinoma cells with IC50 values indicating effective growth inhibition .
Anticonvulsant Properties
Thiazolidinone derivatives have also been investigated for their anticonvulsant activities. A series of synthesized compounds were evaluated for their ability to prevent seizures in animal models, with some exhibiting potency comparable to established anticonvulsants like diazepam . The presence of the thiazolidine ring is believed to enhance the pharmacological profile of these compounds.
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has been explored extensively. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents . The mechanism often involves interference with bacterial cell wall synthesis or function.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazolidinone core followed by acetamide substitution. Various synthetic strategies have been reported:
One-Pot Reactions
One-pot reactions involving multiple reagents have been successfully employed to synthesize thiazolidinones efficiently. These methods reduce the number of purification steps required and enhance yield .
Catalytic Approaches
Recent advancements in catalytic methodologies, such as using magnetic nanoparticles for regioselective synthesis, have improved the efficiency of producing functionalized thiazolidinones . This approach not only simplifies the process but also enhances the sustainability of chemical synthesis.
Case Studies and Research Findings
Several case studies highlight the effectiveness and versatility of thiazolidinone derivatives:
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolidinone Derivatives
Key Differences in Bioactivity and Physicochemical Properties
Anticancer Activity: The target compound’s phenylimino and acetamido groups may enhance DNA intercalation or enzyme inhibition, similar to nitrobenzylidene derivatives (e.g., ), which show IC₅₀ values of 8–12 μM in cancer cell lines . By contrast, sulfonyl-containing analogs () exhibit improved solubility but reduced cytotoxicity, suggesting a trade-off between bioavailability and potency .
Cyano and methoxy-oxoethylidene substituents () increase electrophilicity, favoring covalent binding to cysteine residues in target proteins .
Synthetic Accessibility: The target compound’s synthesis mirrors methods for simpler thiazolidinones (), but the phenylimino group requires precise Z-configuration control, which may reduce yields compared to hydrazono derivatives () .
Pharmacokinetic and Toxicity Profiles
- Solubility: Sulfonyl and methoxy groups () improve aqueous solubility compared to the target compound’s hydrophobic phenylimino and acetate groups .
- Metabolic Stability : The acetamido phenyl acetate moiety may confer resistance to hepatic hydrolysis, whereas ester-containing analogs () are prone to esterase-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
